molecular formula C15H22N2O2 B12820567 Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B12820567
M. Wt: 262.35 g/mol
InChI Key: MCDNKWDRIVFRAL-UHFFFAOYSA-N
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Description

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H23N2O2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is particularly interesting due to its unique structural features, which include a benzyl group, an amino group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 5-amino-3,3-dimethylpiperidine with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog without the benzyl and amino groups.

    N-Benzylpiperidine: Lacks the amino group but has the benzyl group.

    3,3-Dimethylpiperidine: Lacks both the benzyl and amino groups.

Uniqueness

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate is unique due to the presence of both the benzyl and amino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry where such structural motifs are often crucial for activity.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(2)8-13(16)9-17(11-15)14(18)19-10-12-6-4-3-5-7-12/h3-7,13H,8-11,16H2,1-2H3

InChI Key

MCDNKWDRIVFRAL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)N)C

Origin of Product

United States

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